molecular formula C16H19N3O3 B3263900 H-Trp-Pro-OH CAS No. 38136-75-3

H-Trp-Pro-OH

Cat. No.: B3263900
CAS No.: 38136-75-3
M. Wt: 301.34 g/mol
InChI Key: DXYQIGZZWYBXSD-JSGCOSHPSA-N
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Description

The compound H-Trp-Pro-OH is a dipeptide consisting of the amino acids tryptophan and prolineThe molecular formula of this compound is C16H19N3O3 , and it has a molecular weight of 301.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Trp-Pro-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (proline) to the resin, followed by the addition of the N-terminal amino acid (tryptophan). The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure high efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

H-Trp-Pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of the peptide bond may result in the formation of individual amino acids .

Scientific Research Applications

H-Trp-Pro-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Trp-Pro-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with membrane bilayers through hydrogen bonding and hydrophobic interactions, while the proline residue can disrupt protein synthesis by interacting with ribosomes. These interactions contribute to the compound’s biological activity, including its antimicrobial and immunomodulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Trp-Pro-OH is unique due to the specific combination of tryptophan and proline, which imparts distinct structural and functional properties. The presence of tryptophan allows for interactions with aromatic residues and membrane components, while proline introduces conformational constraints that can affect peptide folding and stability .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYQIGZZWYBXSD-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314501
Record name L-Tryptophyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38136-75-3
Record name L-Tryptophyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38136-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tryptophyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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